Prulifloxacin-d8 is a deuterated derivative of prulifloxacin, a synthetic antibiotic that belongs to the fluoroquinolone class. Prulifloxacin itself is a prodrug that metabolizes into ulifloxacin, which exhibits broad-spectrum antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV. The deuterated form, prulifloxacin-d8, is primarily utilized in pharmacological research to study the metabolism and pharmacokinetics of prulifloxacin, enhancing the detection of metabolic pathways due to its isotopic labeling properties. The molecular formula for prulifloxacin-d8 is with a molecular weight of approximately 441.46 g/mol.
Prulifloxacin-d8 is synthesized from its parent compound, prulifloxacin, through methods that incorporate deuterium atoms into the molecular structure. This modification allows researchers to trace metabolic pathways more effectively in various biological studies.
Prulifloxacin-d8 falls under the category of fluoroquinolone antibiotics. This class is characterized by a bicyclic core structure that includes a quinolone moiety and a fluorine atom at position 6, which enhances its antibacterial properties. As a deuterated compound, prulifloxacin-d8 serves as a valuable tool in pharmacokinetic studies due to its unique isotopic characteristics.
The synthesis of prulifloxacin-d8 involves specific chemical processes that introduce deuterium into the prulifloxacin structure. The general method includes:
The synthetic route typically aims to maintain the biological activity of prulifloxacin while allowing for enhanced analytical detection methods in metabolic studies.
The molecular structure of prulifloxacin-d8 retains the core features of prulifloxacin but includes deuterium atoms at specific positions. Key structural characteristics include:
The incorporation of deuterium alters the compound's mass and can affect its interaction with biological systems without significantly changing its pharmacological properties.
Prulifloxacin-d8 undergoes several chemical transformations primarily in biological systems:
These reactions are crucial for understanding how prulifloxacin-d8 behaves in vivo and how it can be used to study drug interactions and pharmacokinetics .
Prulifloxacin-d8 functions similarly to its parent compound by inhibiting key bacterial enzymes involved in DNA replication:
By targeting these enzymes, prulifloxacin-d8 disrupts essential bacterial processes, leading to cell death. The deuterated nature does not significantly alter this mechanism but provides advantages in research settings for tracing metabolic pathways .
Prulifloxacin-d8 exhibits several notable physical and chemical properties:
These properties are essential for its application in pharmacological studies and influence how it interacts with biological systems.
Prulifloxacin-d8 serves primarily in scientific research with several applications:
Research involving prulifloxacin-d8 contributes significantly to the understanding of fluoroquinolone antibiotics and their clinical applications .
Stable isotope labeling, particularly deuterium (²H) incorporation, enables precise tracking of drug metabolism without altering chemical structure or biological activity. Prulifloxacin-d8, a deuterated analog of the antibacterial prodrug prulifloxacin, contains eight deuterium atoms replacing protium at specific molecular sites. This modification allows its differentiation from non-deuterated counterparts using mass spectrometry, facilitating accurate pharmacokinetic tracer studies in complex biological matrices [7] . The isotopic signature eliminates interference from endogenous compounds, enabling quantification of absorption, distribution, metabolism, and excretion (ADME) parameters even at low concentrations.
In prulifloxacin research, deuterium labeling provides critical insights into the prodrug’s conversion to its active metabolite, ulifloxacin. After oral administration, prulifloxacin undergoes esterase-mediated hydrolysis, releasing ulifloxacin. Deuterium labeling allows simultaneous measurement of both compounds in plasma and urine, revealing:
Table 1: Key Pharmacokinetic Parameters of Prulifloxacin-d8 vs. Prulifloxacin
| Parameter | Prulifloxacin | Prulifloxacin-d8 | Analytical Method |
|---|---|---|---|
| Molecular Weight | 461.46 g/mol | 469.51 g/mol | Mass spectrometry |
| Cmax (ulifloxacin) | 1.6 μg/mL | Indistinguishable* | HPLC-MS/MS |
| tmax | 1 hour | 1 hour | Paired tracer analysis |
| Renal Excretion | 40–45% (24 h) | 41–44% (24 h) | Isotope-ratio LC-MS |
*Deuteration does not alter Cmax but enables spectral differentiation from endogenous compounds [8] [3]
Kinetic isotope effects (KIEs) arise from deuterium’s higher atomic mass, which strengthens carbon-deuterium (C–D) bonds compared to carbon-hydrogen (C–H) bonds. This increases the activation energy required for bond cleavage, potentially slowing metabolic reactions. For fluoroquinolones like prulifloxacin, KIEs primarily impact cytochrome P450 (CYP)-mediated oxidations and bacterial enzymatic modifications [10].
Key metabolic pathways influenced by deuterium incorporation:
Notably, deuterium’s impact varies with metabolic context. For instance, KIEs diminish when:1) C–H bond breaking is not rate-limiting2) Multiple metabolic pathways exist3) Binding affinity changes offset rate effects [10]
Deuterated prodrugs require strategic deuteration to optimize pharmacokinetics while maintaining antibacterial activity. Prulifloxacin-d8 exemplifies three core design principles:
:Deuterium is incorporated at sites susceptible to oxidative metabolism (e.g., alkyl side chains or aromatic positions). Though prulifloxacin’s primary metabolic pathway is esterase hydrolysis (KIE-insensitive), deuterium may stabilize other fluoroquinolones against CYP3A4-mediated N-demethylation or piperazinyl oxidation, prolonging half-lives [4] .
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5